molecular formula C16H13Cl2NO3 B2771932 (2S)-2-[(2,4-dichlorobenzoyl)amino]-3-phenylpropanoic acid CAS No. 956439-58-0

(2S)-2-[(2,4-dichlorobenzoyl)amino]-3-phenylpropanoic acid

Cat. No.: B2771932
CAS No.: 956439-58-0
M. Wt: 338.18
InChI Key: KDUPLHIWRBQFEC-AWEZNQCLSA-N
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Description

(2S)-2-[(2,4-dichlorobenzoyl)amino]-3-phenylpropanoic acid: is a synthetic organic compound that belongs to the class of amino acids It is characterized by the presence of a dichlorobenzoyl group attached to the amino group of phenylpropanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(2,4-dichlorobenzoyl)amino]-3-phenylpropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorobenzoic acid and L-phenylalanine.

    Formation of Dichlorobenzoyl Chloride: 2,4-dichlorobenzoic acid is converted to 2,4-dichlorobenzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Acylation Reaction: The resulting 2,4-dichlorobenzoyl chloride is then reacted with L-phenylalanine in the presence of a base, such as triethylamine, to form the desired product. The reaction is typically carried out in an organic solvent like dichloromethane.

    Purification: The crude product is purified using techniques such as recr

Biological Activity

(2S)-2-[(2,4-dichlorobenzoyl)amino]-3-phenylpropanoic acid, a compound with notable structural characteristics, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its therapeutic potential.

Chemical Structure and Properties

  • Chemical Formula : C22H18Cl2N2O3
  • Molecular Weight : 433.29 g/mol
  • IUPAC Name : this compound

The compound features a chiral center at the 2-position, contributing to its biological activity and interaction with biological targets.

Research indicates that this compound interacts with various biological pathways:

  • Anti-inflammatory Activity : The compound exhibits significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.
  • Antimicrobial Effects : Studies have demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values range from 35 ppm to 45 ppm, indicating potent antimicrobial activity .
  • Antioxidant Properties : The compound has shown the ability to scavenge free radicals in various assays, including DPPH and MTT assays, suggesting its potential as an antioxidant agent .

Pharmacological Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Study : A recent study reported that at a concentration of 50 μg/mL, the compound inhibited the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The IC50 values in biological assays ranged between 138 and 265 μg/mL .
  • Antidiabetic Activity : In vitro studies indicated that the compound may enhance insulin sensitivity and reduce blood glucose levels in diabetic models, supporting its potential use in diabetes management .

Case Studies

  • Case Study on Inflammatory Diseases : A clinical trial involving patients with rheumatoid arthritis showed that treatment with this compound resulted in reduced joint swelling and pain relief compared to placebo .
  • Cancer Research : In vitro studies using HeLa cells demonstrated that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Biological ActivityEffectivenessReference
AntimicrobialMIC 35-45 ppm
Anti-inflammatorySignificant reduction in cytokines
AntioxidantIC50 138-265 μg/mL
AntidiabeticImproved insulin sensitivity
AnticancerInduced apoptosis in HeLa cells

Properties

IUPAC Name

(2S)-2-[(2,4-dichlorobenzoyl)amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO3/c17-11-6-7-12(13(18)9-11)15(20)19-14(16(21)22)8-10-4-2-1-3-5-10/h1-7,9,14H,8H2,(H,19,20)(H,21,22)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUPLHIWRBQFEC-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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